
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H15ClFNO4 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
Environmentally Benign Oxidation Systems : Research highlights the development of environmentally friendly catalytic systems using recyclable hypervalent iodine(III) reagents for the oxidation of alcohols to carbonyl compounds. Such systems could potentially utilize or be adapted for compounds similar to the one due to their shared aromatic and heteroaromatic characteristics (Xiao‐Qiang Li & Chi Zhang, 2009).
Catalytic Oxidation and Functionalization : Another study focuses on DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a versatile oxidant for activating C–H bonds and dehydrogenation processes, which could be relevant for modifying or synthesizing compounds with similar structural frameworks (M. Alsharif et al., 2021).
Medicinal Chemistry Applications
Synthesis and Structural Analysis : Studies on the synthesis of pyridine and pyridinone derivatives, including those with hydroxybenzyl groups, offer insights into the construction of complex molecules that might relate to the target compound's synthesis or functional analogs (D. Osipov et al., 2018).
Lipophilic Iron(III) Complexes : Research on new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes underscores the importance of such compounds in understanding iron chelation, which could have implications for diseases related to iron overload. This area might intersect with research on related compounds for therapeutic purposes (W. Schlindwein et al., 2006).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO4/c21-15-2-1-3-16(22)13(15)9-14-17(24)6-7-23(20(14)25)10-12-4-5-18-19(8-12)27-11-26-18/h1-8,24H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHTEDXYCBVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=C(C=CC=C4Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)
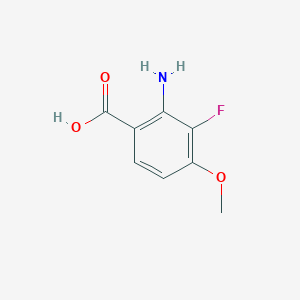
amine](/img/structure/B1526095.png)
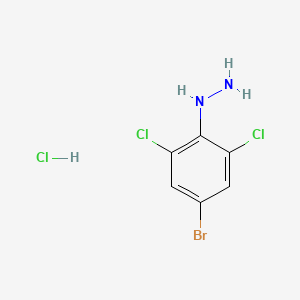
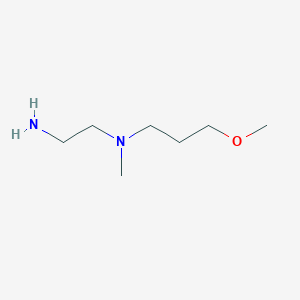
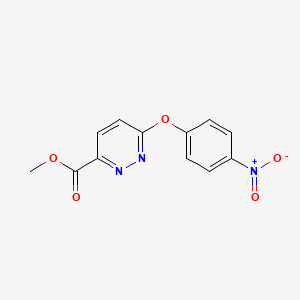
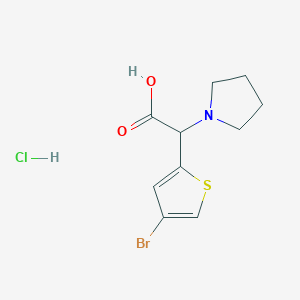
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)
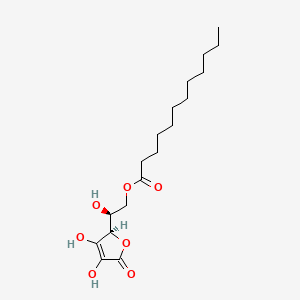

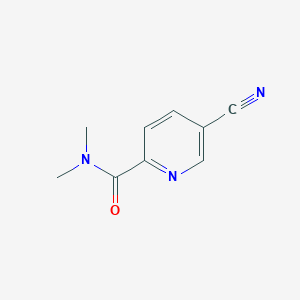
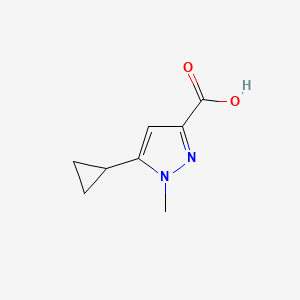

amine](/img/structure/B1526112.png)